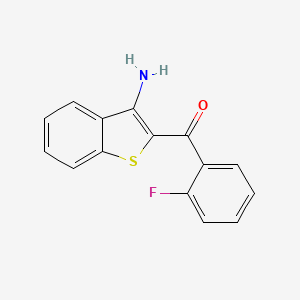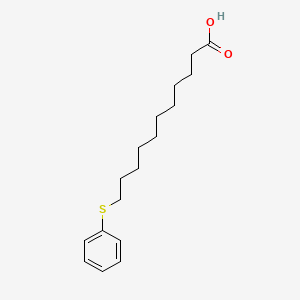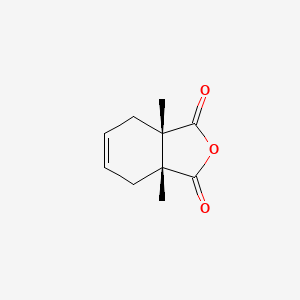
Methyl 6-methyl-2-oxo-4-(4-phenyl-2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Metil-2-oxo-4-(4-fenil-2-tienil)-1,2,3,4-tetrahidro-5-pirimidinocarboxilato de metilo es un compuesto orgánico complejo que pertenece a la clase de derivados de pirimidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Metil-2-oxo-4-(4-fenil-2-tienil)-1,2,3,4-tetrahidro-5-pirimidinocarboxilato de metilo normalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de una tienilcetona con un aldehído sustituido con fenilo, seguido de ciclación con urea o tiourea en condiciones ácidas o básicas. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores para asegurar un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores por lotes a gran escala donde los reactivos se mezclan y calientan en condiciones controladas. También se pueden emplear reactores de flujo continuo para mejorar la eficiencia y la escalabilidad. Los procesos de purificación como la recristalización o la cromatografía son esenciales para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-Metil-2-oxo-4-(4-fenil-2-tienil)-1,2,3,4-tetrahidro-5-pirimidinocarboxilato de metilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: Las reacciones de sustitución electrofílica o nucleofílica pueden ocurrir en los anillos fenilo o tienilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Reactivos como halógenos o agentes alquilantes pueden facilitar las reacciones de sustitución.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo por el cual el 6-Metil-2-oxo-4-(4-fenil-2-tienil)-1,2,3,4-tetrahidro-5-pirimidinocarboxilato de metilo ejerce sus efectos implica la interacción con objetivos y vías moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a funciones celulares alteradas. Los objetivos y vías moleculares exactos pueden variar según la aplicación y el contexto biológico específicos.
Comparación Con Compuestos Similares
Compuestos similares
6-Metil-2-oxo-4-(4-fenil-2-tienil)-1,2,3,4-tetrahidro-5-pirimidinocarboxilato de metilo: comparte similitudes estructurales con otros derivados de pirimidina como:
Unicidad
La singularidad del 6-Metil-2-oxo-4-(4-fenil-2-tienil)-1,2,3,4-tetrahidro-5-pirimidinocarboxilato de metilo reside en su patrón de sustitución específico y la presencia del anillo tienilo, lo que puede conferir propiedades químicas y biológicas distintas en comparación con otros compuestos similares.
Propiedades
Número CAS |
853315-24-9 |
|---|---|
Fórmula molecular |
C17H16N2O3S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
methyl 6-methyl-2-oxo-4-(4-phenylthiophen-2-yl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H16N2O3S/c1-10-14(16(20)22-2)15(19-17(21)18-10)13-8-12(9-23-13)11-6-4-3-5-7-11/h3-9,15H,1-2H3,(H2,18,19,21) |
Clave InChI |
PGCYPHIVRJTKNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(NC(=O)N1)C2=CC(=CS2)C3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol](/img/structure/B11949371.png)






![Methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B11949419.png)
![4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B11949420.png)
![Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]-](/img/structure/B11949422.png)



